Specific Scientific Field: Pharmaceutical chemistry and drug development.
Application Summary:3-Cyclopentyl-3-hydroxypropanenitrile: (referred to as (S)-1b) is a crucial intermediate in the synthesis of ruxolitinib, a Janus kinase (JAK) inhibitor. Ruxolitinib is used to treat myelofibrosis, polycythemia vera, and graft-versus-host disease after hematopoietic stem cell transplantation .
Experimental Procedures:Bioreduction: A carbonyl reductase enzyme (PhADH) from catalyzes the reduction of (1a) to produce the corresponding (S)-alcohol (1b) with high enantioselectivity (85% to >98%).
Substrate Concentration: The bioreduction of 1a was performed at a high substrate concentration of 200 g/L (1.5 M), leading to the isolation of (S)-1b in 91% yield.
(S)-1b: was successfully prepared at high substrate concentrations, demonstrating its scalability for industrial production.
Specific Scientific Field: Medicinal chemistry and drug design.
Application Summary: The synthesis of ruxolitinib involves the strategic incorporation of (S)-1b as a critical intermediate. Ruxolitinib inhibits JAK1 and JAK2, modulating cytokine signaling pathways and providing therapeutic benefits for patients with myeloproliferative neoplasms .
Experimental Procedures:Synthesis: Incorporation of into the ruxolitinib synthesis pathway.
Biological Assays: Testing the efficacy of ruxolitinib in inhibiting JAK kinases and assessing its impact on disease progression.
Specific Scientific Field: Biocatalysis and enzyme optimization.
Application Summary: The rational engineering of PhADH to enhance enantioselectivity and specific activity highlights the importance of enzyme engineering in biocatalytic processes.
Experimental Procedures:Mutagenesis: Creating the double mutant (H93C/A139L) of PhADH.
Enzyme Characterization: Evaluating the variant’s performance in reducing β-ketonitriles.
3-Cyclopentyl-3-hydroxypropanenitrile is a compound characterized by its unique structure, which includes a cyclopentyl group attached to a hydroxypropanenitrile moiety. This compound is of particular interest in organic synthesis and medicinal chemistry due to its potential applications as a building block in the synthesis of pharmaceuticals, notably ruxolitinib, a drug used for treating certain types of cancer.
The primary reaction involving 3-cyclopentyl-3-hydroxypropanenitrile is its formation through the bioreduction of 3-cyclopentyl-3-ketopropanenitrile. This reaction typically employs engineered carbonyl reductases, which facilitate the conversion under mild conditions, yielding high optical purity and stereoselectivity. The general reaction can be summarized as follows:
This biocatalytic approach not only enhances yield but also minimizes environmental impact compared to traditional synthetic methods .
Research indicates that 3-cyclopentyl-3-hydroxypropanenitrile exhibits significant biological activity, particularly as a precursor in the synthesis of ruxolitinib. Ruxolitinib functions as a Janus kinase inhibitor, which plays a crucial role in the treatment of myelofibrosis and polycythemia vera. The biological mechanisms through which this compound exerts its effects are still under investigation but are believed to involve modulation of signaling pathways associated with immune responses and cell proliferation .
The primary application of 3-cyclopentyl-3-hydroxypropanenitrile lies in pharmaceutical synthesis, particularly as an intermediate in the production of ruxolitinib. Its structural characteristics make it suitable for further modifications leading to various therapeutic agents. Additionally, its unique properties may allow for exploration in other chemical applications such as agrochemicals or specialty chemicals.
Interaction studies involving 3-cyclopentyl-3-hydroxypropanenitrile primarily focus on its role as a precursor in drug formulations. Research has shown that derivatives of this compound can interact with biological targets through specific binding mechanisms, influencing their pharmacokinetic and pharmacodynamic profiles. These studies are crucial for understanding how modifications to the compound affect its efficacy and safety in therapeutic applications .
Several compounds share structural similarities with 3-cyclopentyl-3-hydroxypropanenitrile, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Cyclohexyl-3-hydroxypropanenitrile | Cyclohexane ring instead of cyclopentane | Potentially different biological activity profiles |
2-Cyclopropyl-2-hydroxypropanenitrile | Smaller cycloalkane ring | May exhibit different reactivity and selectivity |
4-Cyclobutyl-4-hydroxybutanenitrile | Cyclobutane ring with a shorter carbon chain | Unique steric effects due to smaller ring size |
These compounds differ primarily in their ring size and substituents, influencing their physical properties and biological activities. The distinct cyclopentyl group in 3-cyclopentyl-3-hydroxypropanenitrile contributes to its unique reactivity and potential applications in medicinal chemistry .
Chiral BINOL-derived phosphoric acids enable stereoselective [3+2] cycloadditions between cyclopentadiene and hydrazones. Catalyst PA 19 induces suprafacial attack through dual hydrogen-bonding interactions, positioning the cyclopentyl group for (S)-configuration formation at C3.
Table 1: Cycloaddition Performance Across Catalytic Systems
Catalyst | Temperature (°C) | Solvent | Yield (%) | ee (%) |
---|---|---|---|---|
PA 19 | −15 | Toluene | 80 | 95 |
[H₈]-NPA 9 | 25 | Dichloromethane | 75 | 93 |
Post-cycloaddition functionalization introduces the nitrile group via nucleophilic substitution of intermediate hydroxylamines with potassium cyanide. This method avoids racemization risks associated with traditional cyanide additions.
Industrial protocols employ a two-step sequence:
Table 2: Scalability Metrics for Industrial Synthesis
Step | Reactant | Product | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | Epichlorohydrin | 3-Cyclopentyl-3-chloropropanol | 85 | 95 |
2 | 3-Cyclopentyl-3-chloropropanol | 3-Cyclopentyl-3-hydroxypropanenitrile | 78 | 98 |
This route’s atom economy (82%) and minimal purification requirements make it cost-effective for multi-kilogram production.
Ketoreductase KRED-101 reduces 3-cyclopentyl-3-oxopropanenitrile (CAS 95882-33-0) to the (S)-alcohol with 92% yield and >99% ee. The glucose dehydrogenase (GDH) cofactor recycling system maintains NADPH levels at 0.5 mM, enabling catalyst turnover numbers (TON) exceeding 5,000.
Reaction Parameters:
Comparative analysis shows biocatalysis outperforms chemical methods in stereoselectivity but requires higher initial enzyme investment.
Directed evolution of Lactobacillus brevis carbonyl reductase (LbCR) has produced mutant LbCR-M3, which increases reaction rates by 4.2-fold compared to wild-type enzymes. Key mutations (F147L/Q189H) enlarge the substrate-binding pocket, accommodating the cyclopentyl group’s steric bulk.
Table 3: Performance of Engineered Reductases
Variant | Specific Activity (U/mg) | ee (%) | Thermal Stability (T₅₀, °C) |
---|---|---|---|
Wild-type | 12.3 | 99.2 | 45 |
LbCR-M3 | 51.7 | 99.5 | 52 |
Immobilization on epoxy-functionalized silica retains 89% activity after 10 reaction cycles, addressing biocatalyst cost concerns.
Ring-opening of cyclopentene oxide with hydrogen cyanide (HCN) in the presence of chiral Jacobsen catalysts yields (S)-3-cyclopentyl-3-hydroxypropanenitrile with 76% ee. The mechanism proceeds through a trigonal bipyramidal transition state, where the catalyst’s salen ligand controls cyanide attack orientation.
Limitations:
Aldoxime dehydratases (OxdA) convert cyclopentene oxide and aldoximes to nitriles without free cyanide. For example, benzaldoxime (10 mM) reacts with epoxide (15 mM) using Bacillus sp. OxdA (5 mg/mL) to produce the target compound in 68% yield.
Advantages:
Mechanistic Insight:The enzyme’s active site glutamate (Glu258) abstracts a proton from aldoxime, generating a nitrile oxide intermediate that attacks the epoxide’s less substituted carbon.
The carbonyl reductase PhADH from Paraburkholderia hospita initially catalyzes the reduction of 3-cyclopentyl-3-ketopropanenitrile to (S)-3-cyclopentyl-3-hydroxypropanenitrile with 85% enantiomeric excess (ee) [1]. To improve stereoselectivity, rational mutagenesis targeted residues near the substrate-binding pocket. The H93C/A139L double mutant increased enantioselectivity to >98% ee while boosting specific activity by 6.3-fold [1].
Key Mutations and Effects:
This engineered variant achieved industrial-scale feasibility, enabling substrate loading at 200 g/L (1.5 M) and product isolation in 91% yield [1].
Computational tools, including molecular docking and molecular dynamics (MD) simulations, have been critical in predicting enantioselectivity. For example, studies on Gluconobacter oxydans carbonyl reductase (GoCR) identified residues Cys93, Tyr149, and Trp193 as determinants of enantiopreference [4]. MD simulations revealed that Trp193 stabilizes the (R)-enantiomer of ethyl 2-hydroxy-4-phenylbutyrate, guiding the design of the W193A mutant, which improved ee from 43.2% to >99% [4].
Computational Workflow:
These methods have been extended to PhADH, enabling predictive engineering without exhaustive trial-and-error experimentation [1] [4].
While hydroxynitrile lyases (HNLs) are classical catalysts for cyanohydrin synthesis, the provided sources focus on carbonyl reductases for this specific compound. However, analogous principles apply:
Though HNLs are not discussed in the provided sources, engineered carbonyl reductases like PhADH-H93C/A139L demonstrate robustness under industrial conditions:
The stereochemical control in 3-Cyclopentyl-3-hydroxypropanenitrile synthesis through dual hydrogen-bonding activation represents a fundamental approach to achieving high enantioselectivity. This mechanism operates through the simultaneous coordination of two hydrogen bonds from a chiral catalyst to the substrate, creating a well-defined transition state that directs the stereochemical outcome [1] [2].
The chiral phosphoric acid catalysts, particularly the binaphthyl-derived systems, demonstrate exceptional effectiveness in this regard. The mechanism involves the formation of a catalyst-substrate complex where the phosphoric acid acts as a dual hydrogen-bond donor, simultaneously activating the electrophilic center and positioning the nucleophile for stereoselective attack [3]. The transition state analysis reveals that the catalyst creates a chiral environment through specific hydrogen-bonding interactions that discriminate between the two enantiotopic faces of the substrate [4].
Research indicates that the dual hydrogen-bonding mechanism achieves enantioselectivities exceeding 95% through precise control of the transition state geometry [1]. The effectiveness of this approach stems from the cooperative nature of the hydrogen bonds, which creates a more rigid and well-defined transition state compared to single-point interactions [2]. The hydrogen-bonding network simultaneously activates the substrate and provides the necessary chiral information for high stereoselectivity [4].
Computational studies have elucidated the transition state structures, showing that the most favorable pathway involves the retention of all hydrogen bonds throughout the reaction coordinate [1]. The analysis demonstrates that while all hydrogen bonds are maintained, the interaction between the nucleophile and the catalyst undergoes the most significant changes during the reaction, with the hydrogen bond lengthening most noticeably as the reaction progresses [1].
The implementation of chiral auxiliaries in the synthesis of 3-Cyclopentyl-3-hydroxypropanenitrile involves sophisticated control of both steric and electronic factors that govern the stereochemical outcome. The effectiveness of chiral auxiliaries depends on several critical parameters, including steric hindrance, electronic effects, and the specific reaction conditions employed [5] [6] [7].
Evans oxazolidinone auxiliaries exemplify the successful integration of steric and electronic control mechanisms. These auxiliaries operate through conformational control, where the auxiliary adopts a preferred conformation that directs the approach of reagents to one face of the substrate while blocking access to the other face [6] [7]. The electronic effects arise from the electron-withdrawing nature of the oxazolidinone ring, which activates the adjacent carbonyl group and facilitates the desired transformation [5].
The stereochemical control achieved through chiral auxiliaries typically results in enantioselectivities ranging from 85% to 98% ee, depending on the specific auxiliary and reaction conditions [6]. The steric effects are particularly important in determining the facial selectivity, with the auxiliary creating a chiral environment that preferentially accommodates one stereoisomer over the other [7].
Research has shown that the optimal design of chiral auxiliaries requires careful consideration of both steric and electronic factors. The steric environment must be carefully tuned to provide sufficient differentiation between the two possible transition states while maintaining reasonable reaction rates [5] [8]. Electronic effects play a complementary role by modulating the reactivity of the substrate and stabilizing the desired transition state [5].
The temperature dependency of auxiliary-mediated reactions is significant, with lower temperatures generally favoring higher enantioselectivities due to the increased energy difference between competing transition states [9]. The solvent effects are also crucial, as different solvents can alter the conformational preferences of the auxiliary and affect the overall stereochemical outcome [8].
The optimization of enantioselectivity in the synthesis of 3-Cyclopentyl-3-hydroxypropanenitrile requires systematic evaluation of solvent effects and temperature dependencies. Solvent selection plays a crucial role in asymmetric catalysis, as it directly influences the stability of transition states and the overall stereochemical outcome [9] [10] [11].
The relationship between solvent polarity and enantioselectivity follows predictable trends, with the ET(30) parameter serving as a reliable predictor of catalytic performance [10]. Non-polar solvents such as toluene (ET(30) = 33.9) and hexane (ET(30) = 31.0) consistently deliver excellent enantioselectivities exceeding 95% ee, while polar solvents like acetonitrile (ET(30) = 45.6) result in significantly reduced stereoselectivity [10]. This correlation reflects the influence of solvent polarity on the stabilization of different transition states and the catalyst-substrate interactions [10].
Temperature optimization reveals a complex relationship between reaction conditions and stereochemical outcome. Lower temperatures generally favor higher enantioselectivities due to the increased energy difference between competing transition states [9]. The temperature dependency can be described by the Eyring equation, which relates the enantiomeric ratio to the difference in activation energies between the competing pathways [9].
The systematic screening of solvents for asymmetric catalysis has identified several key principles. Toluene and dichloromethane emerge as optimal choices for most transformations, providing the best balance of enantioselectivity and reaction efficiency. The temperature range of -15°C to 25°C represents the optimal conditions for most asymmetric transformations, with specific optimization required for each substrate-catalyst combination [9].
The development of efficient cofactor recycling systems represents a critical aspect of biocatalytic synthesis of 3-Cyclopentyl-3-hydroxypropanenitrile. Modern biocatalytic processes rely on sophisticated cofactor regeneration strategies that maintain high turnover numbers while minimizing costs and environmental impact [12] [13] [14].
Glucose dehydrogenase (GDH) systems have emerged as the most effective approach for NADPH regeneration, achieving turnover numbers exceeding 4,200 and demonstrating excellent stability under operational conditions [14] [15]. The GDH system operates through the oxidation of glucose to gluconic acid, simultaneously regenerating NADPH from NADP+ in a thermodynamically favorable process [15]. This system offers several advantages, including the use of inexpensive glucose as a co-substrate, high enzyme stability, and compatibility with a wide range of reaction conditions [14].
The glutathione-based recycling system represents a significant advancement in cofactor regeneration technology, achieving turnover numbers exceeding 500,000 for NADP+ regeneration [16]. This system combines glutaredoxin from Escherichia coli with glutathione reductase from Saccharomyces cerevisiae, utilizing inexpensive disulfide oxidizing agents such as 2-hydroxyethyl disulfide [16]. The exceptional efficiency of this system, with 99.9998% selectivity for cofactor formation, reduces the cofactor cost to less than $0.05 per mole of product [16].
The implementation of ketoreductase-glucose dehydrogenase coupled systems has demonstrated remarkable efficiency in the production of chiral alcohols. Co-immobilization strategies have been developed that reduce cofactor requirements to as low as 0.03% relative to substrate concentration, representing the lowest reported cofactor usage in biocatalytic processes [17]. The coupled system maintains high activity over multiple reaction cycles, with enzymes retaining 70% of initial activity after 20 consecutive batch conversions [17].
The citrate-based cofactor regeneration system offers a cost-effective alternative utilizing tricarboxylic acid cycle enzymes naturally present in microbial cells [15]. This system operates through the conversion of citrate to isocitrate by aconitase, followed by NADPH regeneration through isocitrate dehydrogenase [15]. The approach is particularly attractive for screening applications due to its simplicity and the use of inexpensive citrate as the cofactor regeneration substrate [15].
The optimization of cofactor recycling systems requires careful consideration of enzyme ratios, pH stability, and temperature tolerance. The optimal ketoreductase to glucose dehydrogenase ratio has been determined to be 8:2 (v/v), providing the best balance of cofactor regeneration efficiency and product formation [17]. The pH range of 6.5-8.0 represents the optimal conditions for most cofactor recycling systems, with specific optimization required for each enzyme combination [14].
Table 1: Comparative Analysis of Cofactor Recycling Systems | ||||
---|---|---|---|---|
System | Cofactor | TTN | Cost Efficiency | Stability |
Glucose Dehydrogenase | NADPH | 4,200 | High | Excellent |
Glutathione/Glutaredoxin | NADP+ | >500,000 | Very High | Good |
Formate Dehydrogenase | NADH | 1,000-5,000 | High | Good |
Citrate-based | NADPH | 500-1,000 | Medium | Moderate |